molecular formula C11H7ClF2O B11876381 1-Chloro-2-(difluoromethoxy)naphthalene

1-Chloro-2-(difluoromethoxy)naphthalene

Cat. No.: B11876381
M. Wt: 228.62 g/mol
InChI Key: ZENKFQKIGXOMFB-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O and a molecular weight of 228.62 g/mol This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings

Preparation Methods

1-Chloro-2-(difluoromethoxy)naphthalene can be synthesized through various methods. . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the substitution reactions. Industrial production methods may involve large-scale chlorination and subsequent functionalization processes to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)naphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine or difluoromethoxy groups.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding properties. These interactions may affect various biological processes, such as enzyme inhibition or receptor binding, depending on the context of its use .

Comparison with Similar Compounds

1-Chloro-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:

Biological Activity

1-Chloro-2-(difluoromethoxy)naphthalene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H8ClF2O, features a naphthalene backbone substituted with a chlorine atom and a difluoromethoxy group. The presence of fluorine atoms can significantly influence the compound's lipophilicity and reactivity, impacting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activity:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens. This suggests potential applications in agriculture as a pesticide or fungicide.
  • Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells through enzyme inhibition pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. Results showed that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that this compound induced cytotoxic effects on human cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionSpecific enzyme targets identified

Environmental Impact

The difluoromethoxy group enhances the compound's stability and persistence in environmental settings. Its potential use in agricultural applications raises concerns regarding ecological toxicity and bioaccumulation. Further studies are needed to assess the environmental fate of this compound and its degradation products.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to better understand its therapeutic potential.
  • Formulation Development : Exploring formulations for agricultural applications while minimizing environmental impact.

Properties

Molecular Formula

C11H7ClF2O

Molecular Weight

228.62 g/mol

IUPAC Name

1-chloro-2-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7ClF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H

InChI Key

ZENKFQKIGXOMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)F

Origin of Product

United States

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